Cas no 6320-12-3 (9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol)
6320-12-3 structure
Product Name:9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol
Numero CAS:6320-12-3
MF:C22H24O7
MW:400.421767234802
CID:959175
PubChem ID:97722
Update Time:2025-04-19
9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol
- Anhydropodophyllol; HMS3079B07; AR-1G5863; AC1Q56EZ; AC1L3Z3L; 5,5a,6,8,8a,9-Hexahydro-9-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-5-ol; NSC31776; CTK8D4589; MLS002639417;
- 5,5a,6,8,8a,9-Hexahydro-9-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-5-ol
- HMS3079B07
- SMR001548861
- DTXSID20979209
- NSC-31776
- Anhydropodophyllol
- CHEMBL1883880
- 9-(3,4,5-Trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-ol
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-5-ol, 5,5a,6,8,8a,9-hexahydro-9-(3,4,5-trimethoxyphenyl)-
- MLS002639417
- 6320-12-3
- NSC 31776
- NSC31776
-
- Inchi: 1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21(23)15-9-27-8-14(15)20/h4-7,14-15,20-21,23H,8-10H2,1-3H3
- Chiave InChI: FWDFUPDYYVFPPF-UHFFFAOYSA-N
- Sorrisi: O1CC2C(C3C=C4C(=CC=3C(C3C=C(C(=C(C=3)OC)OC)OC)C2C1)OCO4)O
Proprietà calcolate
- Massa esatta: 400.15222
- Massa monoisotopica: 400.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 559
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- Densità: 1.309
- Punto di ebollizione: 543.4°C at 760 mmHg
- Punto di infiammabilità: 282.4°C
- Indice di rifrazione: 1.596
- PSA: 75.61
- LogP: 2.88260
9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
6320-12-3 (9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso